molecular formula C8H5BrF4O B1459581 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 1492025-34-9

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1459581
CAS RN: 1492025-34-9
M. Wt: 273.02 g/mol
InChI Key: HUZLHZJQRDBKSM-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H5BrF4O . It has a molecular weight of 273.02 . The compound is also known by other names such as 1-Bromo-3-fluor-4-trifluormethoxybenzol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene consists of a benzene ring substituted with bromo, fluoro, and trifluoroethoxy groups . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The vapour pressure is 1.6±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.5±3.0 kJ/mol . The flash point is 72.5±10.2 °C . The index of refraction is 1.459 . The molar refractivity is 41.1±0.3 cm3 .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene: is utilized in the synthesis of compounds with anti-inflammatory properties. These compounds can inhibit the synthesis of pro-inflammatory cytokines and modulate the inflammatory response in the body. This application is crucial in the development of new medications for diseases characterized by inflammation, such as arthritis and asthma .

Development of Fluorinated Pharmaceuticals

The presence of fluorine atoms in pharmaceuticals often enhances their biological activity and metabolic stability4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene serves as a precursor in the synthesis of fluorinated aromatic compounds, which are a significant class of molecules in drug design and development .

Material Science: Liquid Crystals

In material science, this compound is used to synthesize intermediates that lead to the development of liquid crystals. These liquid crystals have applications in display technologies, such as those used in LCD screens for computers and televisions .

Agrochemical Research

The bromo and fluoro groups in 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene make it a valuable intermediate in the synthesis of agrochemicals. These agrochemicals include herbicides and pesticides that require specific halogenated aromatic compounds to be effective .

Organic Synthesis: Sonogashira Coupling

This compound is involved in Sonogashira coupling reactions, which are used to form carbon-carbon bonds between an aryl halide and an alkyne. This reaction is widely used in the synthesis of complex organic molecules, including natural products and polymers .

Synthesis of Dyes and Pigments

Halogenated benzene derivatives are key intermediates in the synthesis of dyes and pigments. The specific structure of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene allows for the introduction of additional functional groups that can lead to a variety of colored compounds used in inks, paints, and textile manufacturing .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZLHZJQRDBKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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